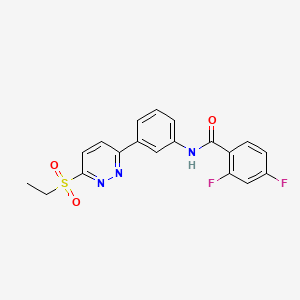

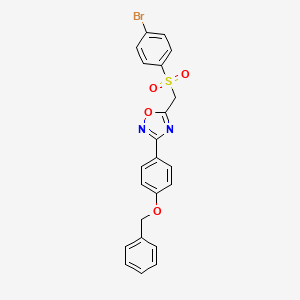

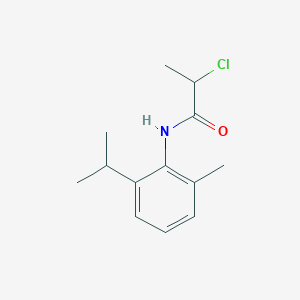

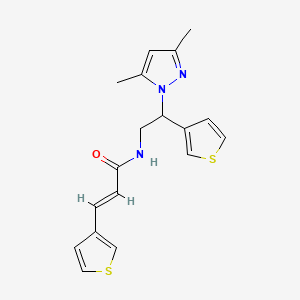

Methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves the use of azides in the formation of various heterocyclic compounds . For instance, the synthesis of α(1–2)mannobiosides, which are biologically active compounds, has been achieved using a common strategy based on benzoyls as the permanent protecting groups and an acetyl as the orthogonal protecting group at the C2 position of the glycosyl acceptor .Chemical Reactions Analysis

Azides are known to participate in a variety of chemical reactions. They can be used in the synthesis of various heterocycles from the corresponding organic azides by one-pot domino reaction . They can also participate in nucleophilic addition, such as Aza-Michael addition, and cycloaddition reactions, such as [3+2] cycloaddition .Applications De Recherche Scientifique

Synthesis and Characterization of Novel Compounds

The reactivity of azides, such as in Methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate, with alkynes in the presence of copper(I) catalysis is foundational for creating 1H-[1,2,3]-triazoles, a process known as the click chemistry reaction. This reaction is highly valued for its efficiency and versatility in synthesizing diverse organic compounds, including peptidotriazoles on solid phases, which are significant in developing peptide-based drugs and biomolecules (Tornøe, Christensen, & Meldal, 2002). Such methodologies underscore the importance of azide-containing compounds in medicinal chemistry and material science.

Asymmetric Synthesis and Catalysis

Azides are also employed in asymmetric synthesis, where they serve as precursors for generating chiral centers, crucial for the production of enantiomerically pure compounds. For example, densely substituted L-proline esters, which can be synthesized from azomethine ylides and nitroalkenes, act as catalysts for asymmetric Michael additions. This illustrates the role of azide-functionalized intermediates in producing compounds with significant stereochemical control, vital for pharmaceutical applications (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Material Science and Coordination Chemistry

In material science, azide groups participate in forming coordination polymers with unique magnetic properties. These polymers, constructed from azide along with other bridging ligands, exhibit behaviors like ferromagnetic coupling and single-chain magnetism, which are of interest for developing new magnetic materials (Li, Zhang, Wang, Song, & Gao, 2011). Such research highlights the utility of azide-containing molecules in exploring and developing advanced functional materials with potential applications in data storage and sensing technologies.

Propriétés

IUPAC Name |

methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-7-8(9(14)15-2)3-5-13(7)6-4-11-12-10/h3,5H,4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEUVDNCYMKYJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1CCN=[N+]=[N-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)